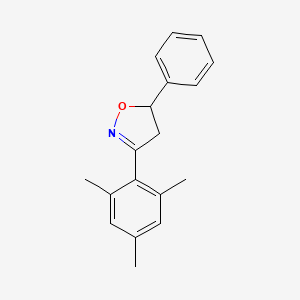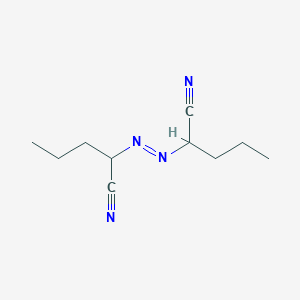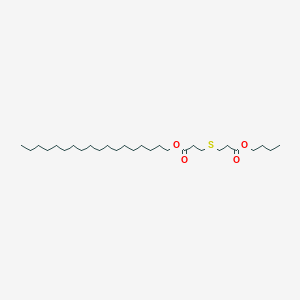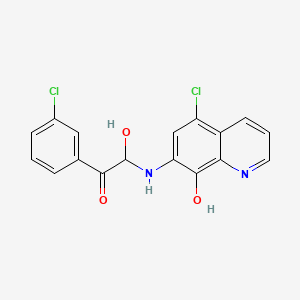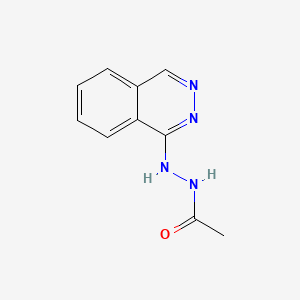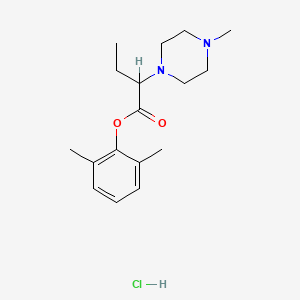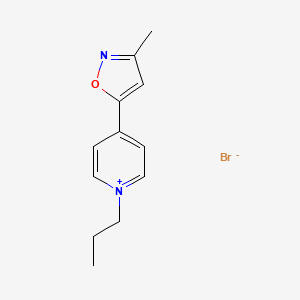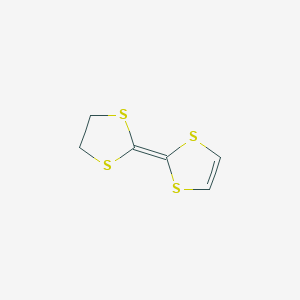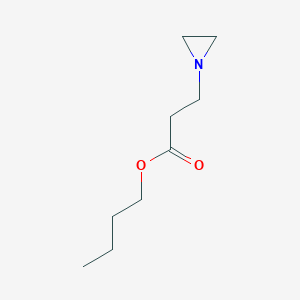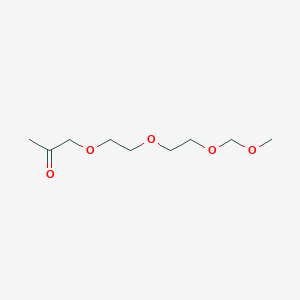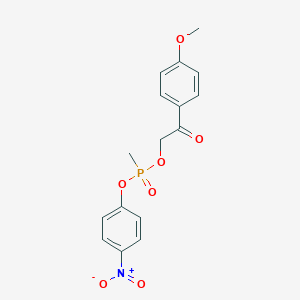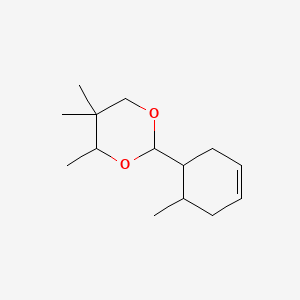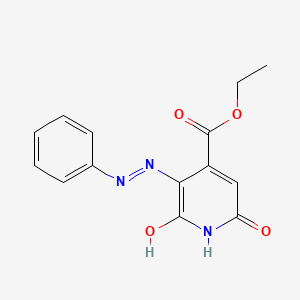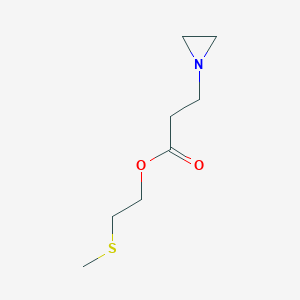
2-(Methylsulfanyl)ethyl 3-(aziridin-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)ethyl 3-(aziridin-1-yl)propanoate is a chemical compound that features both an aziridine ring and a methylsulfanyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The presence of the methylsulfanyl group adds further chemical diversity and potential reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)ethyl 3-(aziridin-1-yl)propanoate typically involves the nucleophilic ring-opening of epoxides with aziridines. One common method is the reaction of 2-benzyloxirane with a primary sulfonamide, followed by further functionalization to introduce the methylsulfanyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfanyl)ethyl 3-(aziridin-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The aziridine ring can be reduced to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the aziridine ring under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted aziridines with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfanyl)ethyl 3-(aziridin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential use in drug development, particularly for its reactivity and ability to form covalent bonds with biological targets.
Industry: Utilized in the production of polymers and other materials due to its reactive aziridine ring
Wirkmechanismus
The mechanism of action of 2-(Methylsulfanyl)ethyl 3-(aziridin-1-yl)propanoate involves the reactivity of the aziridine ring. The ring strain makes the aziridine highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is harnessed in various applications, including polymerization and drug development. The methylsulfanyl group can also participate in reactions, adding further versatility to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aziridin-1-yl)ethanol: Another aziridine-containing compound with similar reactivity.
2-Methylaziridine: A simpler aziridine derivative.
3-(Aziridin-1-yl)butan-1-amine: Contains an aziridine ring and an amine group.
Uniqueness
2-(Methylsulfanyl)ethyl 3-(aziridin-1-yl)propanoate is unique due to the presence of both the aziridine ring and the methylsulfanyl group. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific applications in chemistry and materials science .
Eigenschaften
CAS-Nummer |
24116-26-5 |
|---|---|
Molekularformel |
C8H15NO2S |
Molekulargewicht |
189.28 g/mol |
IUPAC-Name |
2-methylsulfanylethyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C8H15NO2S/c1-12-7-6-11-8(10)2-3-9-4-5-9/h2-7H2,1H3 |
InChI-Schlüssel |
QYFUDZYMYWRWHM-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCOC(=O)CCN1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


